molecular formula C13H15NO2 B12118668 2-(2,8-Dimethyl-quinolin-4-yloxy)-ethanol

2-(2,8-Dimethyl-quinolin-4-yloxy)-ethanol

Cat. No.: B12118668
M. Wt: 217.26 g/mol
InChI Key: BVAUVOORCWCNOW-UHFFFAOYSA-N
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Description

2-(2,8-Dimethyl-quinolin-4-yloxy)-ethanol is a chemical compound with a unique structure that includes a quinoline ring substituted with two methyl groups and an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,8-Dimethyl-quinolin-4-yloxy)-ethanol typically involves the reaction of 2,8-dimethylquinoline with ethylene oxide in the presence of a base. The reaction conditions often include:

    Temperature: Moderate temperatures (50-100°C) to facilitate the reaction.

    Solvent: Common solvents like ethanol or methanol.

    Catalyst/Base: Sodium or potassium hydroxide to promote the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,8-Dimethyl-quinolin-4-yloxy)-ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The quinoline ring can be reduced under specific conditions.

    Substitution: The ethoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of 2-(2,8-Dimethyl-quinolin-4-yloxy)-acetaldehyde.

    Reduction: Formation of 2-(2,8-Dimethyl-quinolin-4-yloxy)-ethane.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

2-(2,8-Dimethyl-quinolin-4-yloxy)-ethanol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,8-Dimethyl-quinolin-4-yloxy)-ethanol involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, affecting transcription and replication processes. The ethoxy group can participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,8-Dimethyl-quinolin-4-yloxy)-acetic acid
  • 2-(2,8-Dimethyl-quinolin-4-yloxy)-acetaldehyde

Uniqueness

2-(2,8-Dimethyl-quinolin-4-yloxy)-ethanol is unique due to its specific substitution pattern and the presence of both a quinoline ring and an ethoxy group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

2-(2,8-dimethylquinolin-4-yl)oxyethanol

InChI

InChI=1S/C13H15NO2/c1-9-4-3-5-11-12(16-7-6-15)8-10(2)14-13(9)11/h3-5,8,15H,6-7H2,1-2H3

InChI Key

BVAUVOORCWCNOW-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C)OCCO

Origin of Product

United States

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